10-Hydroxy-2,6,10-trimethyl-2,6,11-dodeca-4-one
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Overview
Description
10-Hydroxy-2,6,10-trimethyl-2,6,11-dodeca-4-one is an organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-2,6,10-trimethyl-2,6,11-dodeca-4-one typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and oxidation steps to introduce the hydroxyl group and double bonds in the desired positions. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and controlled temperatures to ensure the correct formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. Catalysts and solvents are carefully selected to enhance reaction rates and minimize by-products. The final product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy-2,6,10-trimethyl-2,6,11-dodeca-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halogens.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
10-Hydroxy-2,6,10-trimethyl-2,6,11-dodeca-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 10-Hydroxy-2,6,10-trimethyl-2,6,11-dodeca-4-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and double bonds play crucial roles in its reactivity and binding affinity to biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(6E)-8-methylnon-6-enamido: Shares a similar structure with variations in the side chains.
N-(4-hydroxyphenyl)-all-trans retinamide: Contains similar functional groups but differs in the overall structure.
Uniqueness
10-Hydroxy-2,6,10-trimethyl-2,6,11-dodeca-4-one is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H24O2 |
---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(6E)-10-hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one |
InChI |
InChI=1S/C15H24O2/c1-6-15(5,17)9-7-8-13(4)11-14(16)10-12(2)3/h6,8,10,17H,1,7,9,11H2,2-5H3/b13-8+ |
InChI Key |
NYBCPVODSGRKRC-MDWZMJQESA-N |
SMILES |
CC(=CC(=O)CC(=CCCC(C)(C=C)O)C)C |
Isomeric SMILES |
CC(=CC(=O)C/C(=C/CCC(C)(C=C)O)/C)C |
Canonical SMILES |
CC(=CC(=O)CC(=CCCC(C)(C=C)O)C)C |
Origin of Product |
United States |
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